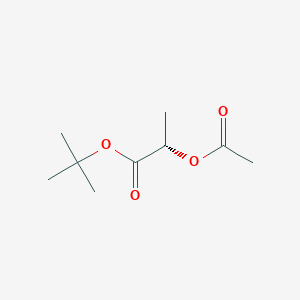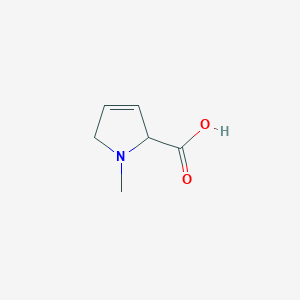
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as Methyl pyrrole-2-carboxylate, is a chemical compound with the molecular formula C6H7NO2 . It is used for thermochemical and computational studies .
Synthesis Analysis
The synthesis of pyrroles, including 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring with a methyl group attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis
Pyrroles, including 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is 125.1253 . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.Future Directions
While specific future directions for the study of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid are not mentioned in the retrieved sources, the synthesis of pyrrole derivatives is a topic of ongoing research due to their significance in medicinal chemistry . Further studies could focus on developing more efficient synthesis methods, exploring their biological activities, and their potential applications in drug development .
properties
IUPAC Name |
1-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVQMZAYAYIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

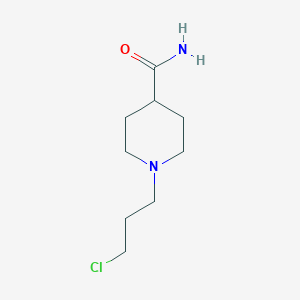
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
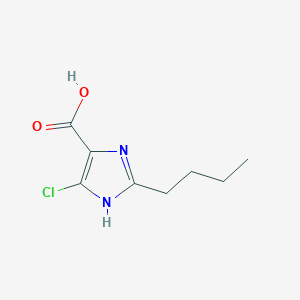
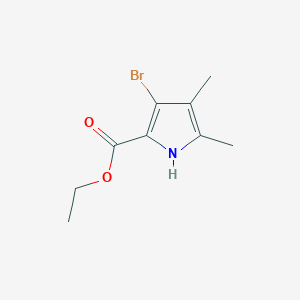
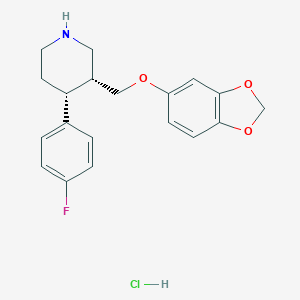
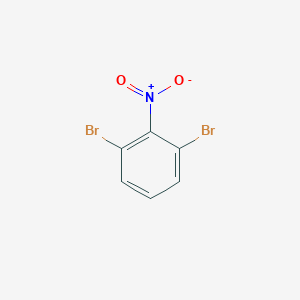
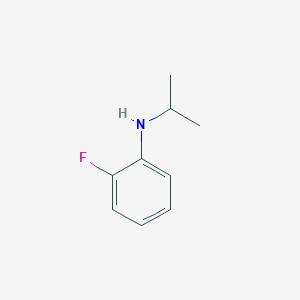
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

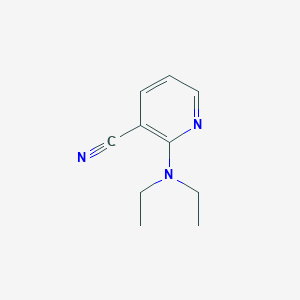
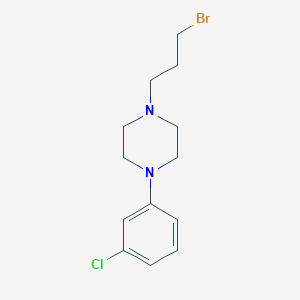
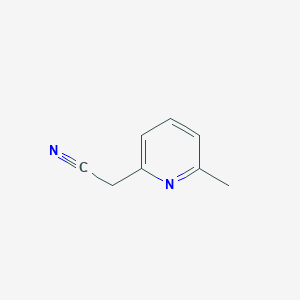
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
